5-méthylpyrazine-2,3-dicarbonitrile

Vue d'ensemble

Description

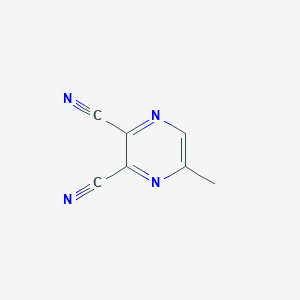

2,3-Dicyano-5-methylpyrazine is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3-Dicyano-5-methylpyrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175273. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dicyano-5-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dicyano-5-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de dérivés de pyrazine N-substitués

Le 5-méthylpyrazine-2,3-dicarbonitrile peut être utilisé dans la synthèse de dérivés de pyrazine N-substitués . Ces dérivés sont préparés par des réactions d'aminodéshalogénation en utilisant une synthèse assistée par micro-ondes . Cette approche est choisie en raison de ses rendements plus élevés et de ses temps de réaction plus courts .

Activité antimycobactérienne

Certains 5-amino-6-méthyl-pyrazine-2,3-dicarbonitriles substitués par la N-benzylamine ont montré une bonne activité antimycobactérienne contre Mycobacterium tuberculosis . La lipophilie de ces composés est importante pour leur activité antimycobactérienne .

Inhibition du transport d'électrons photosynthétique

Les composés peuvent inhiber le transport d'électrons photosynthétique dans les chloroplastes d'épinard . Les valeurs IC50 des composés actifs varient de 16,4 à 487,0 µmol/L .

Propriétés de fluorescence

Les 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, qui peuvent être synthétisés à partir du this compound, présentent des propriétés de fluorescence . Tous les composés présentent des caractéristiques spectrales UV-Vis similaires avec des pics d'absorption (λ max) autour de 267, 303 et 373 nm .

Activité antimicrobienne

Les 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles nouvellement synthétisés ont été évalués pour leurs activités antibactériennes et antifongiques

Mécanisme D'action

Target of Action

Pyrazine derivatives, to which this compound belongs, are known to exhibit a wide range of pharmacological activities . They have been found to interact with various biological targets, leading to diverse effects such as antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory activities .

Mode of Action

It’s known that the electronic effects of the pyrazine ring can cause the electron density to shift from the cyano groups to the pyrazine ring, making the cyano carbon more exposed and susceptible to nucleophilic reactions .

Action Environment

It’s known that the use of solvents with low polarity can lead to longer times of heating and reaction , which could potentially influence the compound’s action.

Activité Biologique

2,3-Dicyano-5-methylpyrazine (DCMP) is a heterocyclic compound with the molecular formula C7H4N4. It has garnered attention in various fields, including pharmacology and agrochemistry, due to its diverse biological activities. This article explores the biological activity of DCMP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C7H4N4

- Molecular Weight : 144.13 g/mol

- CAS Number : 52197-12-3

- Purity : Typically around 95%.

DCMP exhibits various biological activities attributed to its unique chemical structure. The presence of cyano groups enhances its reactivity, allowing it to participate in nucleophilic reactions. The electronic effects of the pyrazine ring can shift electron density towards the cyano groups, making them more susceptible to interactions with biological targets.

Target Interactions

- Enzyme Inhibition : DCMP has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its herbicidal properties.

- Antimicrobial Activity : Studies indicate that compounds similar to DCMP possess antimicrobial properties against various pathogens.

Antimicrobial Properties

Research has demonstrated that DCMP exhibits significant antimicrobial activity. A study evaluating the compound's effects on bacterial strains found that it inhibited the growth of several pathogenic bacteria at minimal inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL .

Herbicidal Activity

DCMP has been investigated for its herbicidal potential. A structure-activity relationship study synthesized various 2,3-dicyano-5-substituted pyrazines and tested their effectiveness against barnyard grass (Echinochloa crus-galli). The results indicated that certain derivatives exhibited potent herbicidal activity, suggesting that modifications to the pyrazine structure can enhance efficacy .

Case Studies and Research Findings

- Microbial Degradation : A study on the microbial degradation of related pyrazines highlighted that specific strains of Pseudomonas can metabolize compounds like DCMP as a sole nitrogen source. The metabolic pathway involved ring fission and subsequent degradation products were identified, emphasizing the compound's environmental relevance and potential for bioremediation .

- Synthetic Applications : Researchers have utilized DCMP as a building block for synthesizing pteridine derivatives, which are important in medicinal chemistry due to their role in various biological processes. This versatility underscores its potential as a precursor in organic synthesis.

Data Summary

Propriétés

IUPAC Name |

5-methylpyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c1-5-4-10-6(2-8)7(3-9)11-5/h4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYUBLSWHDYKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306304 | |

| Record name | 2,3-Dicyano-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52197-12-3 | |

| Record name | 52197-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dicyano-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dicyano-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,3-Dicyano-5-methylpyrazine a valuable building block in organic synthesis?

A1: 2,3-Dicyano-5-methylpyrazine serves as a versatile starting material for synthesizing diverse organic compounds, particularly pteridine derivatives. Its structure allows for various chemical transformations, making it attractive for developing novel materials. For instance, researchers successfully synthesized pteridine derivatives related to folic acid and methanopterin using 2,3-Dicyano-5-methylpyrazine as a precursor []. The compound's reactivity at the cyano and methyl groups opens avenues for introducing diverse substituents, leading to a wide array of derivatives with potentially valuable biological activities.

Q2: How is 2,3-Dicyano-5-methylpyrazine employed in developing advanced materials like OLEDs?

A2: 2,3-Dicyano-5-methylpyrazine plays a crucial role in synthesizing styryl-substituted derivatives that exhibit promising applications as red-emitting fluorescent dyes in Organic Light Emitting Devices (OLEDs) [, ]. These derivatives, created via Knoevenagel condensation reactions with appropriately substituted benzaldehydes, demonstrate the potential of using 2,3-Dicyano-5-methylpyrazine as a building block for optoelectronic materials. Researchers observed a current efficiency of 0.238 cd A-1 in the red region with CIE coordinates of (0.54, 0.42) for a device incorporating a tert-butylphenyl-substituted derivative, highlighting its potential for red-emitting OLED applications [].

Q3: Can you elaborate on the synthetic routes used to functionalize 2,3-Dicyano-5-methylpyrazine?

A3: Researchers utilize various synthetic strategies to functionalize 2,3-Dicyano-5-methylpyrazine and access diverse derivatives. One common method involves radical reactions, such as radical substitution and radical hydroxymethylation. For instance, researchers employed radical substitution with (N-acylanilino)alkyl radicals to introduce substituents at the 6-position of the pyrazine ring []. Another approach involves Knoevenagel condensation reactions with aldehydes, enabling the introduction of styryl groups, as seen in the synthesis of red-emitting materials for OLEDs [, ]. These diverse synthetic approaches highlight the versatility of 2,3-Dicyano-5-methylpyrazine as a building block in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.